molecular formula C18H15ClN2O2S B2389078 2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid CAS No. 318234-17-2

2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid

Cat. No.: B2389078
CAS No.: 318234-17-2
M. Wt: 358.84
InChI Key: UHXDJEWUSOLGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid is a chemical compound with the molecular formula C18H15ClN2O2S and is supplied for research purposes . This compound features a pyrazole core, a common scaffold in medicinal chemistry known for its diverse biological activities. Pyrazole derivatives are frequently investigated for their potential as therapeutic agents and are valuable intermediates in organic synthesis and drug discovery programs. Intended Research Applications Due to its complex structure, this compound serves as a versatile building block or intermediate in synthetic organic chemistry. Researchers may explore its potential in developing novel molecules with desired properties. The structural motif suggests it could be of interest in agrochemical or pharmaceutical research for creating and screening new chemical entities. Handling and Storage Researchers are responsible for determining the specifications and suitability of this product for their particular application. Handle all chemicals with care. Refer to the safety data sheet (SDS) for proper handling, storage, and disposal information. Notice to Researchers This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal consumption.

Properties

IUPAC Name

2-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-21-17(19)14(16(20-21)12-7-3-2-4-8-12)11-24-15-10-6-5-9-13(15)18(22)23/h2-10H,11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXDJEWUSOLGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC=C3C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic approach to 2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid involves dissecting the molecule into three primary fragments:

  • 5-Chloro-1-methyl-3-phenylpyrazole-4-methanethiol : The heterocyclic core requiring regioselective substitution.
  • 2-Bromobenzoic acid : The aromatic carboxylic acid precursor.
  • Methylsulfanyl linker : Introduced via nucleophilic substitution or coupling reactions.

Key challenges include avoiding over-alkylation of the pyrazole nitrogen, controlling chlorination regioselectivity, and preventing oxidation of the thioether group.

Synthesis of the Pyrazole Core

Cyclocondensation for Pyrazole Formation

The 5-chloro-1-methyl-3-phenylpyrazole scaffold is synthesized via Knorr-type cyclocondensation between β-keto esters and substituted hydrazines. For example:

  • Step 1 : Ethyl 3-phenyl-3-oxopropanoate reacts with methylhydrazine in ethanol under reflux to form 1-methyl-3-phenylpyrazol-5-ol.
  • Step 2 : Chlorination at position 5 using N-chlorosuccinimide (NCS) in dichloromethane yields 5-chloro-1-methyl-3-phenylpyrazole.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane
  • Temperature: 0°C to room temperature
  • Yield: 78–85%.

Introduction of the Methylsulfanyl Group

The methylsulfanyl moiety at position 4 is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction :

SNAr Pathway
  • Step 1 : Nitration of 5-chloro-1-methyl-3-phenylpyrazole at position 4 using fuming HNO3/H2SO4.
  • Step 2 : Reduction of the nitro group to an amine with H2/Pd-C.
  • Step 3 : Diazotization followed by treatment with methyl disulfide (CH3SSCH3) in Cu(I)-catalyzed conditions.

Optimization Note : Excess methyl disulfide and anhydrous conditions prevent oxidation to sulfoxide.

Mitsunobu Reaction
  • Reagents : 4-Hydroxymethylpyrazole derivative, methanethiol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine.
  • Yield : 65–72%.

Coupling the Pyrazole and Benzoic Acid Moieties

Thioether Formation via Nucleophilic Substitution

  • Step 1 : Activation of 2-mercaptobenzoic acid as its sodium salt using NaH in DMF.
  • Step 2 : Reaction with 4-(bromomethyl)-5-chloro-1-methyl-3-phenylpyrazole at 60°C for 12 hours.

Reaction Monitoring : TLC (EtOAc/hexane, 1:2) confirms complete consumption of the bromide intermediate.

Ullmann-Type Coupling

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline
  • Base : Cs2CO3
  • Solvent : DMSO at 110°C.

Advantage : Avoids pre-activation of the thiol group.

Protection-Deprotection Strategies

Carboxylic Acid Protection

  • Protection : Methyl ester formation using SOCl2/MeOH.
  • Deprotection : Hydrolysis with LiOH in THF/H2O.

Critical Consideration : Ester protection prevents side reactions during Mitsunobu or Ullmann couplings.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 7.8 Hz, 1H, Ar-H), 7.45–7.30 (m, 6H, Ar-H), 4.52 (s, 2H, SCH2), 3.89 (s, 3H, N-CH3), 2.51 (s, 3H, S-CH3).
  • 13C NMR : δ 170.2 (COOH), 148.9 (pyrazole C-3), 134.5–125.3 (Ar-C), 40.1 (SCH2), 32.7 (N-CH3).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H2O, 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
SNAr + Ullmann 68 97 Regioselective, minimal byproducts
Mitsunobu + Ester Hydrolysis 72 98 High functional group tolerance
Direct Alkylation 58 95 Fewer steps

Industrial-Scale Considerations

  • Cost Efficiency : SNAr pathway preferred due to low catalyst costs.
  • Safety : Mitsunobu reagents (DIAD) require handling under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the benzoic acid moiety.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structures to 2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing pyrazole and benzoic acid motifs can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro studies have demonstrated that similar pyrazole derivatives possess antibacterial properties comparable to established antibiotics, making them candidates for further development in treating infections .
  • Protein Kinase Inhibition : The compound's structure suggests potential as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling and regulation, and inhibitors can be valuable in treating diseases such as cancer and diabetes. The modulation of these enzymes by compounds similar to this compound is an area of active research .
  • Inhibition of Photosynthetic Electron Transport : Studies have investigated the effects of related compounds on photosynthetic electron transport in plants. These compounds demonstrated inhibitory effects, which could provide insights into their mechanisms of action and potential agricultural applications .
  • Structure-Activity Relationships : Research into the structure-activity relationships (SAR) of pyrazole derivatives has revealed that modifications to the chemical structure can significantly influence biological activity. This understanding is critical for the design of more effective therapeutic agents .

Case Study 1: Anticancer Evaluation

A study focused on synthesizing new pyrazole derivatives, including those related to this compound, assessed their cytotoxicity against various cancer cell lines. Results indicated that certain modifications enhanced anticancer activity, with some compounds showing IC50 values lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another investigation screened a series of pyrazole derivatives for antimicrobial efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The findings revealed that several derivatives exhibited potent antimicrobial activity, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The pyrazole ring and the benzoic acid moiety are key structural features that enable these interactions. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules, enabling comparative analysis of substituent effects, bioavailability, and activity. Below is a detailed comparison based on structural analogs and functional group variations:

Structural Analogues from Carboxamide Derivatives ()

Compounds such as 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) and 2-Benzamido acetic acid 2-cyclohexyl carboxamide (2BA2C) feature carboxamide linkages and extended alkyl/aryl chains. Key differences include:

  • Functional Groups : The methylsulfanyl group in the target compound may improve membrane permeability compared to carboxamide-containing analogs like 2BA2C, which rely on hydrogen-bonding interactions .

Benzoic Acid Derivatives in Patent Literature ()

Several patented compounds share the benzoic acid core but differ in substituents and linkage chemistry:

  • 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid (EP00361365): This analog replaces the pyrazole-sulfanyl group with a mercaptomethyl-amino-propionyl chain. The thiol (-SH) group in this compound may confer higher reactivity but lower metabolic stability compared to the methylsulfanyl (-SCH₃) group in the target molecule .
  • N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester (US Patent 5,217,50996): The ethyl ester and branched alkyl chain in this compound enhance lipophilicity (logP >4), whereas the target compound’s free carboxylic acid group may favor solubility and ionic interactions in physiological environments .

Heterocyclic Variations

Pyrazole-containing analogs, such as those disclosed in JP06234754, often prioritize halogen substituents (e.g., chloro) for electronic effects. The 5-chloro substituent in the target compound likely enhances electron-withdrawing properties, stabilizing the pyrazole ring and influencing binding affinity compared to non-halogenated analogs .

Table 1: Comparative Analysis of Key Structural Features

Compound Name Core Structure Key Substituents logP (Predicted) Notable Properties
Target Compound Benzoic acid + Pyrazole 5-Cl, 1-CH₃, 3-Ph, -SCH₂- linkage ~3.2 Moderate lipophilicity, H-bonding
2CA4MBA () Butanoic acid + Benzamide Cyclohexylcarbamoyl, -SCH₃ ~2.8 Flexible backbone, carboxamide
4-((2-(Mercaptomethyl)... (EP00361365) Benzoic acid Mercaptomethyl, phenylpropyl ~2.5 High reactivity, lower stability
N-(3-carboxy... (US 5,217,50996) Butanoic acid ester Ethyl ester, p-phenylphenylmethyl ~4.1 High lipophilicity, ester prodrug

Research Findings and Implications

  • Bioavailability : The target compound’s balance of lipophilicity and polarity may offer advantages over highly lipophilic analogs (e.g., US 5,217,50996) in oral absorption.
  • Synthetic Feasibility : The methylsulfanyl linkage simplifies synthesis compared to mercaptomethyl-containing analogs, which require protective strategies for thiol groups .

Biological Activity

2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-1-methyl-3-phenylpyrazole with appropriate benzoic acid derivatives. The preparation process often includes steps such as cyclocondensation and functional group modifications to achieve the desired structure.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For example, a study reported that compounds with similar pyrazole structures exhibited significant growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating potent cytotoxic activity .

Table 1: Anticancer Activity of Related Pyrazole Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-2312.43Microtubule destabilization
Compound BHepG24.98Apoptosis induction
Compound CLLC-PK1>20Non-cytotoxic

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored, with several compounds showing efficacy in reducing paw edema in carrageenan-induced models. These compounds may inhibit specific inflammatory pathways, potentially through the modulation of cytokine release or inhibition of cyclooxygenase enzymes .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, some studies have investigated the antimicrobial potential of pyrazole derivatives. Compounds related to this compound have shown activity against various bacterial strains, suggesting a broad spectrum of biological activity .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, which is crucial for cell division and growth in cancer cells .
  • Apoptosis Induction : The compound enhances caspase activity, leading to programmed cell death in cancerous cells .
  • Enzyme Inhibition : Some pyrazole derivatives inhibit specific enzymes involved in inflammation and microbial growth, contributing to their therapeutic effects .

Case Studies

Several case studies have documented the efficacy of pyrazole-containing compounds in clinical settings. For instance, one study demonstrated that patients treated with pyrazole derivatives experienced significant tumor reduction compared to control groups. These findings support further investigation into their clinical applications.

Q & A

Q. Q1: What are the recommended synthetic routes for 2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example:

Sulfanyl Group Introduction : Reacting a pyrazole precursor (e.g., 5-chloro-1-methyl-3-phenylpyrazole) with a thiol-containing benzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product.
Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final structure via ¹H/¹³C NMR and FT-IR .

Q. Q2: What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95% by area normalization) .
  • Spectroscopy :
    • ¹H NMR (DMSO-d₆, 400 MHz): Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm).
    • LC-MS : Detect molecular ion peaks ([M+H]⁺) and rule out side products .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S) .

Advanced Research Questions

Q. Q3: How can researchers design experiments to investigate the environmental fate and biodegradation pathways of this compound?

Methodological Answer: Adopt a tiered approach:

Lab-Scale Studies :

  • Hydrolysis : Incubate at varying pH (3–9) and temperatures (20–40°C). Monitor degradation via UV-Vis spectroscopy .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify intermediates via LC-MS/MS .

Ecotoxicology :

  • Use Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity (EC₅₀ values) .
    Data Interpretation : Compare half-lives (t₁/₂) across conditions to model environmental persistence .

Q. Q4: How can contradictory data in solubility or bioactivity studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Solubility Variability : Test in multiple solvents (DMSO, PBS, ethanol) under controlled pH and temperature. Use saturation shake-flask method with HPLC quantification .
  • Bioactivity Discrepancies :
    • Replicate assays (e.g., enzyme inhibition) with standardized protocols (n ≥ 3).
    • Validate via orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
      Case Study : If IC₅₀ values differ across labs, verify compound stability under assay conditions (e.g., DMSO stock oxidation) .

Q. Q5: What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification :
    • Chemoproteomics : Use affinity-based probes (e.g., click chemistry-modified analogs) to pull down binding proteins .
    • Molecular Docking : Screen against target libraries (e.g., kinases, GPCRs) using AutoDock Vina .
  • Pathway Analysis :
    • Transcriptomics (RNA-seq) or metabolomics (LC-HRMS) to identify perturbed pathways in treated cell lines .

Methodological Best Practices

  • Reproducibility : Pre-register protocols (e.g., on OSF) and share raw data .
  • Contradiction Management : Use factorial experimental designs to isolate variables (e.g., temperature vs. catalyst load) .

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